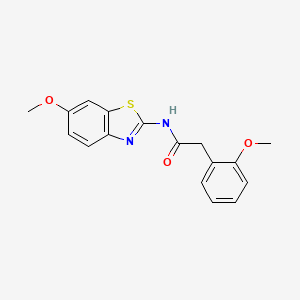
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-296817 is a bioactive compound known for its inhibitory effects on casein kinase 1 delta (CK1δ). It has a molecular formula of C17H16N2O3S and a molecular weight of 328.39 g/mol . This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases related to circadian rhythm and inflammation .
Preparation Methods
The synthesis of WAY-296817 involves several steps, starting with the preparation of the core benzothiazole structure. The synthetic route typically includes:
Formation of Benzothiazole Core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring.
Substitution Reactions: The benzothiazole core is then subjected to various substitution reactions to introduce the methoxy and acetamide groups at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level (>99%).
Chemical Reactions Analysis
WAY-296817 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: WAY-296817 can undergo nucleophilic substitution reactions, particularly at the methoxy and acetamide positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
WAY-296817 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of casein kinase 1 delta.
Biology: Researchers use WAY-296817 to investigate the role of CK1δ in circadian rhythm regulation and cellular processes.
Mechanism of Action
WAY-296817 exerts its effects by inhibiting casein kinase 1 delta (CK1δ). This inhibition disrupts the phosphorylation of key proteins involved in circadian rhythm regulation and inflammatory pathways. The molecular targets include proteins such as PER and CRY, which are crucial for maintaining the circadian clock .
Comparison with Similar Compounds
WAY-296817 is unique in its high specificity and potency as a CK1δ inhibitor. Similar compounds include:
CK1-IN-3: Another potent CK1δ inhibitor with similar applications.
SR-3029: A CK1δ inhibitor used in circadian rhythm research.
PF-4800567: Known for its inhibitory effects on CK1δ and related kinases.
WAY-296817 stands out due to its high purity and well-documented bioactivity, making it a preferred choice for research applications .
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O3S/c1-21-12-7-8-13-15(10-12)23-17(18-13)19-16(20)9-11-5-3-4-6-14(11)22-2/h3-8,10H,9H2,1-2H3,(H,18,19,20) |
InChI Key |
HFBLBLSJZDGKCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-(2-methoxyphenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10812474.png)
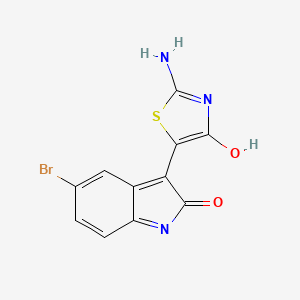
![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10812500.png)
![(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10812505.png)
![2-[4-Oxo-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10812515.png)
![N-(4,6-Bis-dimethylamino-[1,3,5]triazin-2-yl)-4-chloro-benzenesulfonamide](/img/structure/B10812516.png)

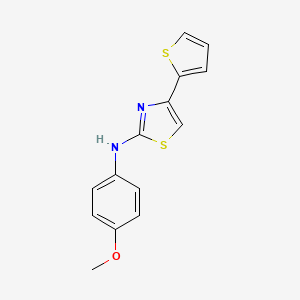
![2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B10812526.png)
![5-[[1-[2-(2-Fluorophenoxy)ethyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10812532.png)
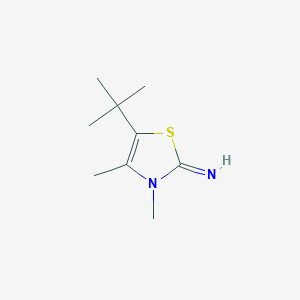
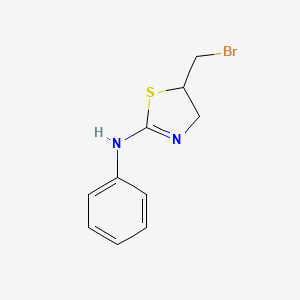

![Methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B10812576.png)
